REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][O:11][CH:10]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[O:20][CH:21]([CH3:23])[CH3:22])[CH2:9]1)C1C=CC=CC=1.C([O-])=O.[NH4+]>>[CH:21]([O:20][C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[CH:10]1[O:11][CH2:12][CH2:13][NH:8][CH2:9]1)([CH3:23])[CH3:22] |f:1.2|
|
Name
|
4-benzyl-2-(2-isopropoxyphenyl)morpholine
|
Quantity
|
0.51 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC(OCC1)C1=C(C=CC=C1)OC(C)C
|
Name
|
PdOH Carbon
|
Quantity
|
0.51 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.53 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat the resulting mixture
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
Monitor the progress of the reaction via thin layer chromatography
|
Type
|
FILTRATION
|
Details
|
After completion, filter
|
Type
|
CUSTOM
|
Details
|
reaction mixture through a pad of Celite®
|
Type
|
CUSTOM
|
Details
|
collect the filtrate
|
Type
|
CUSTOM
|
Details
|
and remove the solvent under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC1=C(C=CC=C1)C1CNCCO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.25 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 56.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |